molecular formula C19H16ClN3O B120607 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride CAS No. 75853-60-0

21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

Cat. No. B120607
CAS RN: 75853-60-0
M. Wt: 337.8 g/mol
InChI Key: SVOMSEHNGXLQRU-UHFFFAOYSA-N
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Description

21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride, also known as 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride, is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organometallic Reactions : A study by Groh et al. (2000) explored the formation of 1,5-diazonia-2,6-diboratabicyclo compounds from reactions involving ketazines and trihaloboranes. This research is relevant for understanding complex organometallic reactions and the synthesis of novel compounds (Groh, Elter, Noltemeyer, Schmidt, Meller, 2000).

  • X-ray Structure Determinations : Lodeiro et al. (2000) conducted X-ray structure determinations of hydrochlorides of certain diazabicyclo compounds. Such studies are crucial for understanding the molecular structure and potential applications in material science or pharmaceuticals (Lodeiro, Bastida, Macías, Rodriguez, Saint-Maurice, 2000).

  • Chemical Synthesis and Applications : Research by Salmanpoor et al. (2008) utilized a similar diazoniabicyclo compound as a reagent for chlorination, demonstrating its utility in organic synthesis. This shows the compound's potential in facilitating chemical transformations (Salmanpoor, Tajbakhsh, Habibzadeh, Azarifar, Ghasemnejad-Bosra, 2008).

  • Crystallography and Molecular Interactions : A study by Sun et al. (2012) focused on the crystal structure of a related compound, highlighting the importance of such compounds in understanding molecular interactions and crystallography (Sun, Cao, Zhang, Zhu, Zhou, 2012).

  • Nitrification Inhibition : Kumar et al. (2006) evaluated diazabicyclo-octane (DABCO) salts, which are structurally related, as nitrification inhibitors. This research is significant in agricultural chemistry, particularly in the development of more efficient fertilizers (Kumar, Devakumar, Kumar, 2006).

properties

IUPAC Name

21-methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMSEHNGXLQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67909-49-3 (Parent)
Record name Dehydroevodiamine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

CAS RN

75853-60-0
Record name Dehydroevodiamine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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